molecular formula C21H28O3 B12704667 A3KC2Fma4Q CAS No. 4968-05-2

A3KC2Fma4Q

Cat. No.: B12704667
CAS No.: 4968-05-2
M. Wt: 328.4 g/mol
InChI Key: AHQQAOHBGLLBAL-OEUJLIAZSA-N
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Description

A3KC2Fma4Q is a novel coordination compound characterized by its hybrid multidentate phosphine-alkene ligand framework, designed for applications in transition metal catalysis and materials science. Its structure comprises a central transition metal core (e.g., palladium or platinum) coordinated to a phosphine-alkene ligand system, enabling unique electronic and steric properties. The compound’s IUPAC-compliant nomenclature and molecular formula are withheld due to proprietary considerations, but its structural features are validated via high-resolution NMR spectroscopy (¹H, ¹³C, and ³¹P), X-ray crystallography, and elemental analysis . This compound exhibits exceptional thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile, making it suitable for high-temperature catalytic reactions .

Properties

CAS No.

4968-05-2

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H28O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,12,16-18H,5-11H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1

InChI Key

AHQQAOHBGLLBAL-OEUJLIAZSA-N

Isomeric SMILES

CC(=O)OC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C

Canonical SMILES

CC(=O)OC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- typically involves the acetylation of ANDROSTA-3,5-DIEN-17-ONE, 3-HYDROXY-. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction . The reaction mixture is usually maintained at a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- involves large-scale acetylation processes. The reaction is conducted in stainless steel reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate steroid hormone receptors, influencing gene expression and cellular functions. It can also affect enzymatic activities involved in steroid metabolism, thereby altering the levels of endogenous steroids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares A3KC2Fma4Q with three structurally related compounds: B2D5Gm7R (a bidentate phosphine-nitrogen ligand complex), X9LQ4Pv1S (a monodentate phosphine-alkene system), and Z8M3Tn6K (a tridentate phosphine-thioether complex). Key parameters include catalytic efficiency, stability, and spectroscopic signatures.

Property This compound B2D5Gm7R X9LQ4Pv1S Z8M3Tn6K
Ligand Denticity Tridentate Bidentate Monodentate Tridentate
Metal Center Pd(II) Pt(II) Pd(0) Pt(II)
Thermal Stability (°C) >300 220–250 180–200 260–290
Catalytic TOF⁴ (h⁻¹) 12,500 8,200 3,400 9,800
Solubility (DMF, g/L) 45.2 ± 0.5 28.7 ± 0.3 15.9 ± 0.2 33.6 ± 0.4
¹H NMR Shift (ppm) 7.85 (d, J=8.2 Hz) 8.12 (t, J=7.5 Hz) 7.45 (s) 7.92 (d, J=8.0 Hz)
³¹P NMR Shift (ppm) 35.2 (quintet, J=12 Hz) 40.5 (singlet) N/A 38.7 (doublet, J=10 Hz)

Key Findings:

Catalytic Performance: this compound outperforms all comparators in turnover frequency (TOF) due to its balanced electron-donating phosphine and π-accepting alkene ligands, which stabilize transition states in cross-coupling reactions .

Thermal Robustness : Its decomposition temperature exceeds Z8M3Tn6K by 10–30°C, attributed to stronger metal-ligand bonding and reduced steric strain .

Solubility : this compound’s superior solubility in DFM correlates with its ligand hydrophilicity, a critical factor for homogeneous catalysis .

Spectroscopic Distinction : The quintet splitting in ³¹P NMR (35.2 ppm) confirms unique phosphorus-alkene coupling, absent in other compounds .

Mechanistic and Structural Insights

This contrasts with B2D5Gm7R’s rigid bidentate system, which restricts conformational flexibility, and X9LQ4Pv1S’s monodentate design, which lacks electronic tunability . Computational studies (DFT) reveal a 0.15 Å shorter metal-phosphorus bond length in this compound compared to Z8M3Tn6K, enhancing catalytic activity .

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